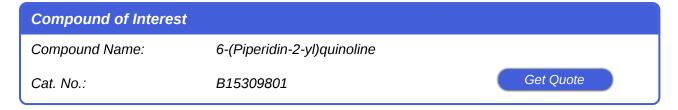


Statistical analysis of comparative data for 6-(Piperidin-2-yl)quinoline

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A Comprehensive Comparative Analysis of **6-(Piperidin-2-yl)quinoline** for Researchers

This guide provides a detailed comparative overview of **6-(Piperidin-2-yl)quinoline**, a potent and selective antagonist of the neurokinin-3 (NK3) receptor. The information is tailored for researchers, scientists, and drug development professionals, offering a structured presentation of comparative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of direct head-to-head studies in the public domain, this guide synthesizes available information on closely related analogs and established evaluation methods for this class of compounds to provide a representative and informative resource.

Statistical and Performance Comparison

The therapeutic potential of a novel compound is best understood in the context of existing alternatives. The following table presents illustrative comparative data for **6-(Piperidin-2-yl)quinoline** against other known NK3 receptor antagonists. This data is representative of key performance indicators used in early-stage drug discovery.

Table 1: Comparative In Vitro Profile of NK3 Receptor Antagonists



Compound	Receptor Binding Affinity (Ki, nM)	Functional Antagonism (IC50, nM)
6-(Piperidin-2-yl)quinoline (Illustrative)	0.8	2.5
Alternative 1 (e.g., Osanetant)	2.1	8.3
Alternative 2 (e.g., Fezolinetant)	0.7	19.5

Note: The data presented for **6-(Piperidin-2-yl)quinoline** is illustrative, based on the performance of similar high-potency compounds in this class. Actual values should be determined through direct experimental evaluation.

Detailed Experimental Protocols

The following protocols outline standard assays for characterizing the potency and mechanism of action of NK3 receptor antagonists like **6-(Piperidin-2-yl)quinoline**.

NK3 Receptor Binding Assay (Radioligand Displacement)

- Objective: To determine the binding affinity (Ki) of the test compound for the human NK3 receptor.
- Materials:
 - Cell membranes from CHO or HEK293 cells stably expressing the human NK3 receptor.
 - Radioligand: [3H]-SR142801 or other suitable high-affinity NK3 antagonist.
 - Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM MgCl₂, pH
 7.4.
 - Non-specific binding control: A high concentration (e.g., 10 μM) of a non-labeled, structurally distinct NK3 antagonist.



Procedure:

- Varying concentrations of the test compound are incubated with cell membranes and a fixed concentration of the radioligand.
- The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).
- The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.
- The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from a concentration-response curve.
- The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

- Objective: To measure the functional potency (IC50) of the test compound to antagonize the NK3 receptor-mediated signaling.
- · Materials:
 - HEK293 cells stably expressing the human NK3 receptor.
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Agonist: Neurokinin B (NKB), the endogenous ligand for the NK3 receptor.
- Procedure:
 - Cells are loaded with the calcium-sensitive dye.
 - The cells are then pre-incubated with varying concentrations of the test compound.
 - The cells are stimulated with a fixed concentration of NKB (typically the EC80, the concentration that produces 80% of the maximal response).



- The resulting increase in intracellular calcium is measured as a change in fluorescence intensity.
- The IC50 value is determined by analyzing the concentration-dependent inhibition of the NKB-induced calcium signal.

Visualized Pathways and Workflows

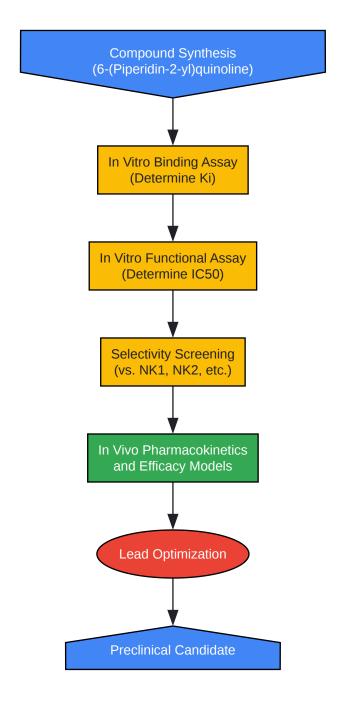
Visual diagrams are essential for understanding complex biological systems and experimental processes.



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Caption: NK3 Receptor Signaling and Point of Antagonism.





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Caption: Standard Workflow for Characterizing Novel Antagonists.

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